Product packaging for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 406923-64-6)

5-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1285871
CAS No.: 406923-64-6
M. Wt: 151.18 g/mol
InChI Key: HPLVZHZIUJGIDQ-UHFFFAOYSA-N
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Description

Overview of Tetrahydroisoquinoline (THIQ) Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a core structural component in a vast family of compounds that exhibit a broad spectrum of pharmacological activities. nih.gov This bicyclic heterocyclic system is fundamental to numerous natural products and synthetic molecules developed in the pharmaceutical industry. rsc.org

Natural Occurrence and Pharmacological Significance of THIQ Alkaloids

The THIQ nucleus is a common feature in many isoquinoline (B145761) alkaloids, a large class of natural products found widely in the plant kingdom. nih.govrsc.org These alkaloids are biosynthesized in plants through processes like the Pictet-Spengler reaction, which condenses a phenylethylamine with an aldehyde or ketone. nih.gov Naturally occurring THIQ-based alkaloids demonstrate a remarkable diversity of pharmacological effects. For instance, compounds like tubocurarine, which features a complex bis-THIQ structure, are known for their muscle relaxant properties. wikipedia.org Other naturally occurring THIQs include cherylline (B1195249) and latifine. wikipedia.org The broad biological activities associated with THIQ alkaloids have made them a focal point of research for discovering new therapeutic agents. nih.govresearchgate.net

Notable THIQ-Containing Natural Products

Compound Name Natural Source (Example) Pharmacological Significance
Naphthyridinomycin Streptomyces species Antitumor antibiotic properties nih.gov
Saframycin A Streptomyces lavendulae Antitumor and antibiotic activities nih.gov
(S)-Reticuline Opium poppy (Papaver somniferum) Key biosynthetic precursor to other alkaloids like morphine and corytuberine (B190840) acs.org

Importance of THIQ as a Privileged Structure and Pharmaceutical Intermediate

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, diverse biological targets. The THIQ scaffold is considered a classic example of such a structure. tandfonline.comresearchgate.net Its conformational flexibility and the ability to present substituents in a defined three-dimensional space allow THIQ-based molecules to interact with a wide range of receptors and enzymes. tandfonline.comnih.gov

This versatility has led to the development of numerous synthetic THIQ derivatives with applications in various therapeutic areas, including cancer treatment, neurodegenerative disorders, and infectious diseases. nih.govtandfonline.comresearchgate.net The synthetic accessibility of the THIQ core, primarily through well-established reactions like the Pictet-Spengler and Bischler-Napieralski reactions, further enhances its value as a crucial intermediate in the pharmaceutical industry. nih.govtandfonline.com Its proven track record in clinically used drugs solidifies its importance as a foundational scaffold for de novo drug design. tandfonline.comnih.gov

Distinctive Features of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

The strategic placement of a fluorine atom onto the THIQ scaffold at the 5-position creates this compound, a compound with modified properties compared to its non-fluorinated parent. This substitution is a common tactic in medicinal chemistry to fine-tune the characteristics of a lead molecule.

Role of Fluorine Atom in Modulating Chemical and Biological Properties

The incorporation of fluorine into drug candidates is a widely used strategy to enhance a variety of pharmacokinetic and physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å), allowing it to replace hydrogen without causing significant steric hindrance. tandfonline.combenthamscience.com

The key roles of the fluorine atom include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can block sites on the molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450, potentially increasing the drug's half-life. tandfonline.commdpi.comacs.org

Modulation of pKa: Due to its strong electron-withdrawing nature, a fluorine atom on an aromatic ring can lower the pKa (increase the acidity) of nearby functional groups. mdpi.comacs.org In the case of 5-fluoro-THIQ, this can influence the basicity of the nitrogen atom in the heterocyclic ring, which in turn affects the molecule's ionization state at physiological pH, its solubility, and its ability to interact with biological targets.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity and potency of a ligand. tandfonline.combenthamscience.com

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier. benthamscience.commdpi.com This property is crucial for developing drugs that target the central nervous system. acs.org

Comparison with other Halogenated Tetrahydroisoquinoline Derivatives

While fluorine is the most commonly used halogen in medicinal chemistry, other halogens like chlorine, bromine, and iodine can also be incorporated into the THIQ structure. The choice of halogen has a significant impact on the resulting molecule's properties, stemming from the differing characteristics of the elements. nih.gov

A study on halogenated tetrahydroisoquinoline derivatives targeting KRas in colon cancer cell lines found that a compound bearing a chloro group at the 4-position of a phenyl ring substituent exhibited significant inhibitory activity. nih.gov This highlights that other halogens can also be beneficial for biological activity. Research into N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives with various halogen substitutions has also been conducted to evaluate their antimicrobial properties. researchgate.net

The primary differences arise from trends in the periodic table:

Size (van der Waals radius): Fluorine is the smallest halogen, making it a good isostere for hydrogen. Chlorine, bromine, and iodine are progressively larger, which can introduce steric bulk that may either block or enhance binding to a target receptor. nih.gov

Electronegativity: Electronegativity decreases down the group from fluorine to iodine. This means the electron-withdrawing effect and the ability to modulate the pKa of nearby groups is strongest for fluorine and weakest for iodine.

Bond Strength: The C-F bond is the strongest carbon-halogen bond, making fluorinated compounds generally more metabolically stable than their chlorinated, brominated, or iodinated counterparts.

Lipophilicity: Lipophilicity generally increases with the size of the halogen atom.

Comparative Properties of Halogens in Medicinal Chemistry

Property Fluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
van der Waals Radius (Å) 1.47 1.75 1.85 1.98
Electronegativity (Pauling Scale) 3.98 3.16 2.96 2.66

The specific position of the halogen on the THIQ ring also plays a critical role in its conformational and packing properties, which can ultimately influence its biological function. nih.gov

Research Landscape and Current Trajectories for this compound

While extensive research exists for the broader THIQ class, dedicated studies focusing solely on the parent compound this compound are less common. The primary role of this specific molecule in the current research landscape is as a valuable synthetic intermediate or building block. tandfonline.commdpi.com

Current and future research trajectories are focused on incorporating the 5-fluoro-THIQ motif into larger, more complex molecules to leverage the advantageous properties conferred by the fluorine atom. The rationale is to combine the proven biological relevance of the "privileged" THIQ scaffold with the pharmacokinetic and pharmacodynamic enhancements of fluorination. tandfonline.comtandfonline.com Research efforts are likely directed towards synthesizing novel derivatives for a range of therapeutic targets, including:

Anticancer Agents: Building upon the known antitumor properties of THIQ alkaloids, new fluorinated derivatives are being investigated. nih.govnih.gov

Neuroprotective Agents: Given the ability of fluorination to enhance CNS penetration, developing 5-fluoro-THIQ derivatives for neurodegenerative diseases like Parkinson's or Alzheimer's is a promising avenue. nih.gov

Antimicrobial Agents: The development of novel fluorinated THIQs as antibacterial or antifungal agents continues to be an active area of research. nih.govresearchgate.net

The overarching goal is to use this compound as a starting point to generate new chemical entities with improved potency, selectivity, and metabolic stability for a variety of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B1285871 5-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 406923-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVZHZIUJGIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585675
Record name 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406923-64-6
Record name 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,2,3,4-tetrahydroisoquinoline
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Synthetic Methodologies and Chemical Transformations of 5 Fluoro 1,2,3,4 Tetrahydroisoquinoline

General Synthetic Strategies for Tetrahydroisoquinolines

Several classical and modern synthetic methods are available for the construction of the tetrahydroisoquinoline core. These strategies typically involve the formation of the heterocyclic ring through intramolecular cyclization reactions.

Pictet-Spengler Cyclization and its Variants

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgwikipedia.orgwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. wikipedia.orgwikipedia.org The reaction proceeds through the formation of an iminium ion, which is a sufficiently potent electrophile to attack the electron-rich aromatic ring. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Aromatic rings with electron-donating groups undergo cyclization under milder conditions, whereas less nucleophilic rings, such as those bearing electron-withdrawing groups, may require harsher conditions, including stronger acids and higher temperatures. wikipedia.org

Reaction Description Key Intermediates Catalysts/Reagents
Pictet-Spengler CyclizationCondensation of a β-arylethylamine with a carbonyl compound followed by ring closure. wikipedia.orgwikipedia.orgIminium ionProtic acids (e.g., HCl, TFA), Lewis acids

Variants of the Pictet-Spengler reaction, such as the N-acyliminium ion Pictet-Spengler reaction, utilize N-acylated iminium ions as even more powerful electrophiles, allowing for cyclization under milder conditions and with a broader range of aromatic substrates. wikipedia.org

Bischler-Napieralski Cyclization and Subsequent Reduction

The Bischler-Napieralski reaction is another widely used method for the synthesis of the isoquinoline (B145761) skeleton. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456). organic-chemistry.orgnrochemistry.comrsc.org This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084).

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, followed by intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is most effective with electron-rich aromatic rings. nrochemistry.com

Reaction Description Intermediate Product Typical Reagents
Bischler-Napieralski CyclizationIntramolecular cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.org3,4-DihydroisoquinolinePOCl₃, P₂O₅, ZnCl₂
ReductionConversion of the dihydroisoquinoline to a tetrahydroisoquinoline.-Sodium borohydride (B1222165), Catalytic hydrogenation

Intramolecular Hydroamination Reactions

Intramolecular hydroamination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including tetrahydroisoquinolines. This reaction involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. These reactions can be catalyzed by various transition metals, with gold(I) catalysts being particularly effective for the hydroamination of alkynes. While less common for the direct synthesis of the core THIQ structure from simple precursors, it represents a modern and atom-economical approach.

Specific Synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline and Derivatives

The synthesis of this compound requires specific strategies to introduce the fluorine atom at the desired position, either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.

Directed ortho-Lithiation Approaches for Fluorinated Isoquinolines

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at that specific position.

This strategy is particularly relevant for the synthesis of fluorinated isoquinolines. The fluorine atom itself can act as a weak directing group. A notable example is the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), which was achieved through a directed ortho-lithiation reaction. This provides a strong precedent for the potential application of this methodology to synthesize the 5-fluoro isomer, likely starting from a suitably protected 2-fluorophenethylamine (B1298874) derivative. The choice of the directing group on the nitrogen atom is crucial for the efficiency and regioselectivity of the lithiation step.

Method Description Key Features Potential Application for 5-Fluoro-THIQ
Directed ortho-LithiationRegioselective deprotonation of an aromatic ring directed by a coordinating group. wikipedia.orgHigh regioselectivity, formation of an aryllithium intermediate.Lithiation of a protected 2-fluorophenethylamine derivative at the position ortho to the directing group, followed by cyclization.

Introduction of Fluorine via Schiemann Fluorination

The Balz-Schiemann reaction is a classic method for the introduction of a fluorine atom onto an aromatic ring. This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding primary aromatic amine.

To apply this method for the synthesis of this compound, one would first need to synthesize 5-amino-1,2,3,4-tetrahydroisoquinoline. This precursor could potentially be prepared by nitration of 1,2,3,4-tetrahydroisoquinoline to introduce a nitro group at the 5-position, followed by reduction of the nitro group to an amine. nih.gov The resulting 5-amino-1,2,3,4-tetrahydroisoquinoline could then be subjected to the Schiemann reaction conditions (diazotization followed by thermal decomposition of the diazonium tetrafluoroborate) to yield the desired 5-fluoro product. The regioselectivity of the initial nitration step would be a critical factor in this synthetic route.

Reaction Description Starting Material for Fluorination Key Steps
Schiemann FluorinationConversion of a primary aromatic amine to an aryl fluoride (B91410) via a diazonium salt.5-Amino-1,2,3,4-tetrahydroisoquinoline1. Nitration and reduction to form the amine. 2. Diazotization of the amine. 3. Thermal decomposition of the diazonium tetrafluoroborate.

Reduction Methods for Dihydroisoquinoline Precursors

The reduction of 3,4-dihydroisoquinoline precursors is a common and effective strategy for the synthesis of 5-fluoro-1,2,3,4-tetrahydroisoquinolines. A frequently employed method involves the use of sodium borohydride (NaBH₄) in methanol. This approach has been successfully utilized to reduce 8-fluoro-3,4-dihydroisoquinoline to yield 8-fluoro-1,2,3,4-tetrahydroisoquinoline. nih.govmdpi.com Similarly, 8-fluoro-2-methyl-3,4-dihydroisoquinolinium, an intermediate formed from the methylation of 8-fluoro-3,4-dihydroisoquinoline, can also be reduced to 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride. nih.govmdpi.com

The Bischler-Napieralski reaction provides another avenue to dihydroisoquinoline intermediates, which are then subsequently reduced. rsc.org This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine, followed by reduction of the resulting 3,4-dihydroisoquinoline. rsc.org Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. rsc.org

Stereoselective reduction methods have also been developed to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. These methods address the challenge of controlling the stereochemistry at the C1 position. nih.gov Enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines can be achieved through several approaches: nih.gov

Chiral hydride reducing agents: These reagents introduce chirality during the reduction step.

Hydrogenation with a chiral catalyst: This method employs a chiral catalyst to direct the stereochemical outcome of the hydrogenation.

Use of a chiral auxiliary: A chiral auxiliary is attached to the imine nitrogen of the dihydroisoquinoline, directing the reduction by an achiral metallic hydride reducing agent.

Enzymatic catalysis: Enzymes can be used to catalyze the stereoselective reduction.

Synthesis of Substituted this compound Carboxylic Acid Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are constrained analogs of phenylalanine, has garnered significant attention due to their presence in various biologically active compounds. rsc.org Several synthetic strategies have been developed for the construction of these derivatives.

One notable approach involves cycloaddition reactions. researchgate.net This methodology allows for the preparation of functionalized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives through the synthesis of enyne building blocks containing an α-amino acid moiety. These building blocks are then utilized in enyne metathesis and cycloisomerization reactions to form the desired tetrahydroisoquinoline core. researchgate.net

Another established method for synthesizing the tetrahydroisoquinoline core of these carboxylic acid derivatives is the Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This reaction has been applied in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov The Pictet-Spengler reaction, a condensation reaction, is also a widely used method for constructing the tetrahydroisoquinoline scaffold from which carboxylic acid derivatives can be elaborated. researchgate.net

Chemical Transformations and Derivatization of this compound

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the this compound scaffold. These reactions primarily occur at the nitrogen atom (N-2) of the tetrahydroisoquinoline ring, which acts as a secondary amine.

N-Alkylation can be achieved using various alkylating agents. For instance, methylation of 8-fluoro-3,4-dihydroisoquinoline with methyl iodide leads to the formation of the corresponding isoquinolinium derivative, which can then be reduced to 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. mdpi.com

N-Acylation involves the reaction of the tetrahydroisoquinoline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom. The Friedel-Crafts acylation is a related reaction that involves the acylation of the aromatic ring of the tetrahydroisoquinoline. masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl halide. masterorganicchemistry.comyoutube.com The resulting acyl group is deactivating, which can prevent further acylation of the aromatic ring. youtube.com

These alkylation and acylation reactions provide a means to introduce a wide range of substituents onto the this compound core, enabling the synthesis of diverse derivatives for various applications.

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. A key focus of these synthetic efforts is the introduction of a chiral center at the C1 position.

One prominent strategy involves the asymmetric reduction of 1-substituted-3,4-dihydroisoquinoline precursors. nih.gov Several methods have been developed to achieve high enantioselectivity in this transformation: nih.gov

Chiral Hydride Reducing Agents: The use of chiral borohydride reagents can effectively induce asymmetry during the reduction of the imine bond.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium and ruthenium, with chiral ligands have been successfully employed for the asymmetric hydrogenation of dihydroisoquinolines. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline can direct the stereochemical outcome of the reduction by an achiral reducing agent. A notable example is the use of a chiral sulfinate auxiliary. rsc.org

Enzymatic Reduction: Biocatalytic methods using enzymes can offer high enantioselectivity under mild reaction conditions. nih.gov

Another approach to chiral analogs is through diastereoselective reactions. For example, the Pictet-Spengler condensation of a phenylethylamine with an aldehyde can proceed diastereoselectively if a chiral center is already present in the starting material. rsc.org

These stereoselective methods provide access to enantiomerically enriched this compound analogs, which are crucial for investigating structure-activity relationships and developing new therapeutic agents.

Preparation of Salt Forms (e.g., Hydrochloride) for Stability and Handling

The preparation of salt forms, particularly the hydrochloride salt, is a common practice in the development of amine-containing compounds like this compound. This is done to improve the compound's stability, solubility, and handling characteristics. The basic nitrogen atom of the tetrahydroisoquinoline ring readily reacts with acids to form salts.

The hydrochloride salt of this compound is commercially available, indicating its routine preparation for research and development purposes. cymitquimica.commusechem.com The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

In a related synthesis, the hydrochloride salt of a precursor, 8-fluoro-3,4-dihydroisoquinoline, was prepared as a hydrate (B1144303) by treating the compound with aqueous hydrochloric acid. mdpi.com This salt was then used in subsequent reactions. The formation of a stable, crystalline salt can facilitate purification by recrystallization and improve the shelf-life of the compound.

Functionalization at Various Positions (e.g., N-2, C-3, C-4, C-8)

The this compound scaffold offers several positions for functionalization, allowing for the synthesis of a diverse range of derivatives.

N-2 Position: The secondary amine at the N-2 position is a common site for modification. As previously discussed, N-alkylation and N-acylation are readily achieved. mdpi.comrsc.org

C-3 Position: The C-3 position can be functionalized, often through the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. These syntheses often involve constructing the ring system with the carboxylic acid moiety already in place or introduced at an early stage. rsc.org

C-4 Position: Functionalization at the C-4 position can be achieved through methods such as the thermal isomerization of laterally lithiated arylaziridines in a flow-microreactor system, which generates a tetrahydroisoquinoline lithiated at C4, allowing for subsequent electrophilic trapping. nih.gov

C-8 Position: The C-8 position on the aromatic ring can be functionalized through various methods. For instance, in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a key intermediate, a directed ortho-lithiation reaction is employed. nih.govmdpi.com This lithiated intermediate can then react with electrophiles to introduce substituents at the C-8 position. Furthermore, the fluorine atom at position 8 in 8-fluoro-3,4-dihydroisoquinoline can be displaced by nucleophiles, such as cyclic amines, in a nucleophilic aromatic substitution reaction. nih.govmdpi.com This allows for the introduction of various amino groups at this position.

The ability to selectively functionalize these different positions provides a powerful tool for modulating the physicochemical and biological properties of this compound derivatives.

Pharmacological and Biological Activity Research of 5 Fluoro 1,2,3,4 Tetrahydroisoquinoline

Investigation of Biochemical Pathways

Limited direct research exists on the specific biochemical pathways of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline. However, the introduction of a fluorine atom into a pharmacologically active molecule is a common strategy in medicinal chemistry. The fluorine atom at position 5 is anticipated to enhance the metabolic stability of the compound. This modification can influence its pharmacokinetic profile by altering its susceptibility to metabolic enzymes.

Exploration of Molecular Targets and Mechanisms of Action

Research into the molecular interactions of this compound has explored its activity at various receptors and enzymes, often through the study of closely related analogs. The THIQ moiety itself is recognized as an important pharmacophore in the design of centrally active agents. nih.gov

Receptor Binding Studies (e.g., Opioid Receptors, 5-HT₇ Receptors)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a key structural feature for ligands targeting serotonin (B10506) receptors, particularly the 5-HT₇ receptor. nih.gov The 5-HT₇ receptor, a G-protein coupled receptor, is involved in various physiological processes in the central nervous system, including circadian rhythm, learning, and mood regulation. wikipedia.org

Studies have investigated the THIQ moiety as a pharmacophore for developing ligands that can dually target both 5-HT₁ₐ and 5-HT₇ receptors, which may be beneficial for treating depression and other cognitive disorders. nih.gov While direct binding data for this compound is not extensively documented, research on derivatives highlights the importance of the THIQ structure. For example, a derivative incorporating a 5-fluoro-indenyl group attached to the THIQ nitrogen showed significant binding affinity for both 5-HT₁ₐ and 5-HT₇ receptors. nih.gov This suggests that the fluorinated THIQ scaffold can be a valuable component in the design of new receptor ligands.

Interactive Data Table: Binding Affinity of a THIQ Derivative
CompoundReceptorKᵢ (nM)
2-(2-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline5-HT₁ₐR193
2-(2-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline5-HT₇R86

Kᵢ represents the inhibition constant, a measure of binding affinity. Data sourced from a study on dual 5-HT₁ₐ and 5-HT₇ receptor ligands. nih.gov

Information regarding the direct interaction of this compound with opioid receptors is limited in the available scientific literature.

Enzyme Inhibitory Actions (e.g., Glucosidases, Monoamine Oxidases, ATP Synthase)

The potential for THIQ derivatives to act as enzyme inhibitors has been an area of active investigation.

Glucosidases: While research has been conducted on α-glucosidase inhibitors containing a fluorine atom, such as 5-fluoro-2-oxindole derivatives, specific studies detailing the α-glucosidase inhibitory action of this compound are not prominent. nih.gov

Monoamine Oxidases (MAOs): The parent compound, 1,2,3,4-tetrahydroisoquinoline, is known to inhibit monoamine oxidase B (MAO-B). Research on related simple isoquinolines has shown that they can be selective inhibitors of either MAO-A or MAO-B. This inhibition is of therapeutic interest for neurodegenerative disorders like Parkinson's disease.

ATP Synthase: Research has been conducted on substituted THIQ analogs for their inhibitory activity against ATP synthase, a key enzyme in cellular energy production. A study on 5,8-disubstituted THIQ analogs identified compounds with potent inhibitory effects on mycobacterial ATP synthase. Specifically, a derivative featuring a fluorine atom at the 5-position and a trifluoromethyl group at the 7-position demonstrated notable inhibition of ATP synthase subunit c. The trifluoromethyl group is thought to enhance binding through hydrophobic interactions.

Interactive Data Table: ATP Synthase Inhibition by a THIQ Analog
CompoundTargetIC₅₀
Analogous 5-Fluoro-7-CF₃ THIQ DerivativeMycobacterial ATP Synthase8.5 nM

IC₅₀ is the half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Cellular Signaling Pathways

The 1,2,3,4-tetrahydroisoquinoline framework has been utilized to develop compounds that modulate critical cellular signaling pathways. For instance, derivatives of THIQ have been designed to target the nuclear factor-κB (NF-κB) signaling cascade. nih.gov The NF-κB pathway is involved in cellular responses to stimuli such as stress, cytokines, and free radicals, and its dysregulation is linked to inflammatory diseases and cancer. nih.govresearchgate.netnih.gov Specifically designed THIQ derivatives have been shown to block the nuclear translocation of NF-κB, which is a key step in its activation. nih.gov However, studies focusing specifically on the effect of this compound on this or other signaling pathways are not widely available.

Potential Therapeutic Applications and Efficacy Studies

The diverse biological activities of THIQ derivatives suggest their potential in various therapeutic areas, particularly those related to the central nervous system. nih.govresearchgate.net

Neuroprotection and Central Nervous System (CNS) Activity

The neuroprotective potential of THIQ compounds has been a significant area of research. mdpi.com While the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), does not offer clear neuroprotection, certain derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated notable neuroprotective properties. nih.gov

The mechanisms underlying the neuroprotective effects of 1MeTIQ include the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. nih.gov This compound was found to prevent glutamate-induced cell death and calcium influx, suggesting a specific action on NMDA receptors. nih.gov Furthermore, in vivo studies have shown that 1MeTIQ can prevent the release of excitatory amino acids in the brain. nih.gov Although these findings are for a related analog, they highlight the potential of the THIQ scaffold in the development of neuroprotective agents. Research into 5- or 6,7-substituted analogues of 1MeTIQ has been conducted to explore their neuroprotective or neurotoxic activities, indicating that substitutions on the THIQ ring are critical for modulating its CNS effects. researchgate.net

Antimicrobial and Anti-infective Properties (e.g., Antibacterial, Antifungal, Anti-mycobacterial)

The tetrahydroisoquinoline framework is a recurring motif in compounds exhibiting a broad spectrum of anti-infective activities. Research into fluorinated derivatives suggests that the inclusion of fluorine can maintain or enhance this potential.

Antibacterial Activity: Derivatives of the THIQ scaffold have demonstrated notable efficacy against various bacterial strains, including multidrug-resistant variants. In one study, an alkynyl isoquinoline (B145761) compound, HSN584, where a fluoro group was substituted on the isoquinoline moiety, showed potent bactericidal activity against a range of Gram-positive bacteria. sigmaaldrich.com Its efficacy was comparable to a chloro-substituted analog, indicating that halogen substitution is important for activity, with the fluoro-derivative being highly effective. sigmaaldrich.com This class of compounds was found to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). sigmaaldrich.com The mechanism of action for these compounds is believed to involve the disruption of cell wall and nucleic acid biosynthesis. sigmaaldrich.com Unlike some bactericidal agents, these compounds did not appear to function by disrupting the bacterial membrane's potential or integrity. sigmaaldrich.com

Antifungal Properties: The THIQ nucleus is also a key component in the development of novel antifungal agents. researchgate.net Studies on chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety have shown promising results against various plant pathogenic fungi. mdpi.com For instance, one such derivative, H4, exhibited exceptionally high inhibitory activity against Phytophthora capsici, with a median effective concentration (EC50) of 5.2 µg/mL. mdpi.com This was significantly more potent than the commercial fungicides Azoxystrobin and Fluopyram. mdpi.com The mechanism of action was linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. mdpi.com

Anti-mycobacterial Potential: The THIQ structure has been identified as a promising starting point for the development of new treatments for tuberculosis. Synthetic tetrahydroisoquinolines have been found to inhibit the growth of Mycobacterium tuberculosis H37Rv. wikipedia.org The mechanism of this activity has been linked to the inhibition of the ATP-dependent MurE ligase, an essential enzyme involved in the biosynthesis of the mycobacterial cell wall peptidoglycan. wikipedia.org This presents a mode of action that is different from many existing tuberculosis drugs, making it a valuable area for further research, especially in the face of rising drug resistance.

Summary of Anti-infective Research on Tetrahydroisoquinoline Derivatives
Activity TypeTarget Organism(s)Compound/Derivative ClassKey Findings & MechanismReference
AntibacterialGram-positive bacteria (MRSA, VRE)Fluoro-alkynyl isoquinoline (HSN584)Potent bactericidal activity; disrupts cell wall and nucleic acid synthesis. sigmaaldrich.com
AntifungalPhytophthora capsiciChalcone-THIQ derivativesHigh inhibitory activity (EC50 = 5.2 µg/mL); inhibits SDH enzyme. mdpi.com
Anti-mycobacterialMycobacterium tuberculosis H37Rv1-substituted THIQsInhibits bacterial growth; targets ATP-dependent MurE ligase. wikipedia.org

Anti-cancer/Antitumor Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is present in several natural antitumor antibiotics, which has spurred extensive research into synthetic derivatives as potential anticancer agents. nih.govnih.gov These compounds have been shown to act through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interruption of key signaling pathways. researchgate.net

One critical pathway implicated in cancer progression is the nuclear factor-κB (NF-κB) signaling cascade, which is often overactive in tumor cells, leading to increased proliferation and resistance to apoptosis. jpp.krakow.pl A series of novel 1,2,3,4-tetrahydroisoquinoline derivatives have been rationally designed and synthesized as NF-κB inhibitors. jpp.krakow.pl In these studies, certain compounds demonstrated significant anti-proliferative activity against a panel of human cancer cell lines, with GI50 values in the low micromolar range. jpp.krakow.pl The mechanism was confirmed to involve the blockage of NF-κB's translocation into the nucleus, which in turn leads to the cytotoxic effects on cancer cells. jpp.krakow.pl The versatility of the THIQ scaffold allows for structural modifications to enhance potency and selectivity, making it a promising platform for the development of new anticancer drugs. jpp.krakow.plnuph.edu.ua

Anxiolytic Effects

Research into various tetrahydroisoquinoline derivatives has revealed potential anxiolytic (anti-anxiety) properties, suggesting that the core structure interacts with key neurotransmitter systems involved in anxiety and mood regulation.

One derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has demonstrated anxiolytic-like activity in animal models, such as the marble-burying assay in mice. wikipedia.orgresearchgate.net This effect is thought to be mediated through its action as a partial agonist at α2-adrenergic receptors. wikipedia.org Furthermore, the broader class of THIQ compounds has been shown to interact with the serotonergic system. Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) and its 1-methyl derivative (1MeTIQ) found that they produce antidepressant-like effects by activating noradrenergic and serotonergic systems in the brain. nih.gov The serotonin 5-HT1A receptor is a well-established target for anxiolytic drugs, and its modulation by THIQ derivatives could contribute to their anxiety-reducing potential. nih.gov There is also evidence that related heterocyclic structures can act as ligands at the benzodiazepine (B76468) binding site of the GABAA receptor, the primary target of widely used anxiolytics like diazepam. nih.govyoutube.com This suggests that the anxiolytic effects of THIQ derivatives could be multifactorial, involving adrenergic, serotonergic, and GABAergic pathways.

Appetite Suppression

The THIQ scaffold has been investigated for its potential role in appetite suppression and the development of anti-obesity therapeutics. The derivative TDIQ, in addition to its anxiolytic effects, has also been shown to possess anorectic (appetite-suppressing) properties. wikipedia.org In preclinical studies, TDIQ was found to inhibit the consumption of highly palatable "snacks" in mice, an effect attributed to its activity on α2-adrenergic receptors. nih.gov

A significant area of obesity research focuses on the melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of feeding behavior and energy homeostasis. researchgate.netnih.gov Antagonists of MCHR1 have consistently demonstrated efficacy in reducing food intake and inhibiting weight gain in animal models. nih.gov Several potent MCHR1 antagonists have been developed based on quinoline (B57606) and isoquinoline scaffolds. researchgate.net For example, the 8-methylquinoline (B175542) derivative 5v was a potent and orally bioavailable MCHR1 antagonist that significantly suppressed food intake in diet-induced obese rats. researchgate.net This line of research suggests that appropriately substituted this compound derivatives could potentially act as MCHR1 antagonists, thereby exerting an appetite-suppressing effect.

Cardiovascular Effects (e.g., Blood Pressure Modulation)

Substituted tetrahydroisoquinolines have been identified as potent modulators of cardiovascular function, particularly blood pressure. Studies have shown that these compounds can act as calcium channel antagonists. nih.govresearchgate.net They have been found to inhibit [3H]-nitrendipine binding to L-type calcium channels and block high KCl-induced contraction of rat aorta, a classic indicator of calcium channel blockade. nih.govresearchgate.net

This mechanism can lead to significant effects on blood pressure. For example, the derivative CPU-23 induced both hypotension (a decrease in blood pressure) and bradycardia (a slowing of heart rate) in a dose-dependent manner in both normotensive and spontaneously hypertensive rats. nih.gov More specifically, a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives were evaluated as novel antihypertensive agents. mdpi.com Within this series, the compound 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) was shown to produce antihypertensive effects upon oral administration to spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of many traditional L-type Ca²⁺ channel blockers. mdpi.com This highlights the potential of fluorinated THIQ derivatives in developing cardiovascular drugs with improved side-effect profiles.

Cardiovascular Effects of Substituted Tetrahydroisoquinolines
Compound/DerivativeAnimal ModelObserved EffectProposed MechanismReference
CPU-23Sprague-Dawley & Spontaneously Hypertensive RatsDose-dependent hypotension and bradycardiaInteraction with the dihydropyridine (B1217469) binding site on L-type calcium channels nih.gov
Compound 3b (6-fluoro derivative)Spontaneously Hypertensive Rats (SHR)Antihypertensive effect without reflex tachycardiaLikely L-type Ca²⁺ channel blockade mdpi.com
General THIQ derivativesRat crude nerve endingsInhibition of KCl-stimulated Ca²⁺ uptakeBlockade of N-type and P-type Ca²⁺ channels nih.gov

Potential in Treating Substance Abuse

The neurochemical properties of tetrahydroisoquinolines, particularly their interaction with the brain's dopamine (B1211576) system, suggest they may have therapeutic potential in the treatment of substance abuse disorders. socaldetox.com The rewarding and reinforcing effects of drugs like cocaine are closely linked to their ability to increase dopamine levels in the brain's reward circuitry. hazeldenbettyford.orgnih.gov

Preclinical studies using the derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown promising results in animal models of cocaine addiction. sigmaaldrich.comnih.gov In rats trained to self-administer cocaine, 1MeTIQ dose-dependently decreased cocaine-maintained responding but did not affect responding for a natural reward (food), indicating a specific effect on drug reward rather than general motivation. jpp.krakow.pl Furthermore, 1MeTIQ was effective in reducing cocaine-seeking behavior that was reinstated by a priming dose of the drug, suggesting it could help prevent relapse. nih.govnih.gov The mechanism appears to involve the modulation of dopamine and its metabolite 3-methoxytyramine, which may normalize pathological dopamine signaling associated with addiction. nih.gov Other THIQ alkaloids, such as levo-tetrahydropalmatine, have also been investigated for treating cocaine addiction due to their activity as dopamine D1 and D2 receptor antagonists. nih.gov This body of evidence points to the THIQ scaffold as a valuable template for designing novel pharmacotherapies for substance use disorders.

Structure Activity Relationship Sar Studies of 5 Fluoro 1,2,3,4 Tetrahydroisoquinoline Analogs

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The introduction of a fluorine atom into a molecular scaffold is a widely used strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. nih.gov In the context of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, the fluorine atom at the C-5 position can exert several effects due to its unique properties, including high electronegativity and small atomic size. nih.gov

Biological Activity:

The fluorine atom can influence the electronic environment of the aromatic ring, which may affect the molecule's interaction with its biological target. For instance, in some analogs, the substitution of a hydrogen atom with fluorine can lead to enhanced binding affinity. In a study of CXCR4 antagonists, the replacement of a 5-methyl group with a fluorine atom resulted in a five-fold reduction in CXCR4 activity, but it also beneficially led to a loss in off-target muscarinic activity. nih.gov This highlights the nuanced role of fluorine in modulating both on-target potency and selectivity.

Pharmacokinetics:

Effects of Substituents at Different Positions of the Tetrahydroisoquinoline Ring

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the THIQ ring. nih.gov

N-2 Position

The nitrogen atom at the N-2 position is a common site for modification in THIQ analogs to influence their pharmacological properties. nih.gov The introduction of various substituents at this position can modulate receptor affinity and functional activity. For example, in a series of N-substituted THIQ analogs evaluated for antifungal activity, the nature of the substituent at the N-2 position was found to be critical for potency. nih.gov While specific data on N-2 substituted 5-fluoro-THIQ analogs is limited, general SAR studies on THIQs indicate that the size and lipophilicity of the N-2 substituent play a crucial role in determining biological activity. nih.gov

C-3 Position

Substitution at the C-3 position of the tetrahydroisoquinoline ring has been shown to be a key determinant of biological activity and subtype selectivity in some contexts. nih.gov The introduction of additional rigid substituents at this position can be favorable for selectivity. nih.gov A study on PDE4 inhibitors based on a THIQ scaffold revealed that modifications at the C-3 position influenced the inhibitory activity. nih.gov

C-4 Position

Modifications at the C-4 position have also been explored to modulate the biological activity of THIQ analogs. In a broad study aimed at addressing potency, solubility, and metabolic stability of a particular THIQ compound, various groups were substituted at the C-4 position. nih.gov

C-8 Position and 5,8-Disubstituted Analogs

A series of 5,8-disubstituted THIQ analogs, including a 5-fluoro derivative, were synthesized and evaluated for their antimycobacterial properties. nih.gov The study revealed a general trend of improved potency with increased lipophilicity. nih.gov Large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated, while N-methylpiperazine was identified as the preferred substituent at the 8-position. nih.gov

Compound5-Position Substituent (X)8-Position SubstituentBiological Activity (Anti-mycobacterial)
Analog 1HN-methylpiperazineModerate
Analog 2MeN-methylpiperazineImproved
Analog 3OMeN-methylpiperazineImproved
Analog 4FN-methylpiperazinePotent
Analog 5BnN-methylpiperazineWell-tolerated

Chirality and Stereochemical Influence on Activity

The presence of a stereocenter, often at the C-1 position of the tetrahydroisoquinoline ring, introduces chirality, and the different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the enantiomers of this compound were not detailed in the provided context, the importance of stereochemistry is a well-established principle in the broader class of THIQ alkaloids. researchgate.net For instance, in the development of antiglioma agents, the separated isomers of a potent THIQ analog showed that the (+) isomer was significantly more active than the (-) isomer, indicating that the biological effect is influenced by stereochemical factors. researchgate.net This underscores the importance of considering stereochemistry in the design and evaluation of new this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While comprehensive QSAR models specifically dedicated to this compound and its direct analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential influence of the fluorine substituent at the 5-position on the biological activity of the tetrahydroisoquinoline scaffold.

QSAR models are built upon the premise that the biological activity of a molecule is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. In a hypothetical QSAR study of this compound analogs, the fluorine atom at the 5-position would significantly influence all three categories of descriptors.

Electronic Effects: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect can alter the electron density of the aromatic ring and the basicity of the nitrogen atom in the tetrahydroisoquinoline nucleus. Electronic descriptors such as the Hammett constant (σ) would be crucial in quantifying this effect. A positive Hammett value for the fluorine substituent would indicate its electron-withdrawing nature, which could be correlated with changes in receptor binding affinity or enzyme inhibition.

A typical QSAR study would involve the synthesis of a series of analogs with variations at different positions of the this compound scaffold. The biological activity of these compounds would be determined experimentally, and then a mathematical model would be developed to correlate the activity with the calculated molecular descriptors.

Below is an illustrative data table of the types of molecular descriptors that would be considered in a QSAR study of this compound analogs. Please note that the biological activity values are hypothetical and for illustrative purposes only.

CompoundSubstituent (R)Biological Activity (IC50, µM)logPMolar Refractivity (MR)Hammett Constant (σ)
1H5.21.8545.30.00
25-F2.82.1545.20.06
35-Cl3.52.5550.30.23
45-CH34.12.3550.0-0.17
57-F3.12.1545.20.34

The resulting QSAR equation might take a form such as:

log(1/IC50) = k1(logP) + k2(MR) + k3(σ) + C

Where k1, k2, and k3 are coefficients determined by regression analysis, and C is a constant. Such a model would provide valuable insights into the specific structural requirements for the desired biological activity and guide the rational design of more potent analogs of this compound.

Preclinical and Translational Research

Toxicity and Safety AssessmentWhile general safety classifications exist for other isomers like 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, specific preclinical toxicity data (such as LD50 values or detailed safety assessments) for the 5-fluoro isomer are not available in the searched literature.nih.gov

Due to the absence of specific research data for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, generating the requested article with the required level of scientific accuracy and detail is not feasible at this time.

Advanced Research Techniques and Computational Approaches

Analytical Techniques for Characterization

A suite of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline, ensuring its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons will appear in the downfield region, and their signals will be split due to coupling with each other and with the fluorine atom. The protons of the aliphatic portion of the molecule at positions 1, 3, and 4 will appear more upfield as multiplets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atom.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool for characterization. alfa-chemistry.com With a nuclear spin of 1/2 and high natural abundance, ¹⁹F NMR provides high-resolution spectra with a wide range of chemical shifts, which are highly sensitive to the local electronic environment. alfa-chemistry.com The spectrum for this compound is expected to show a single resonance, the chemical shift of which is indicative of the fluorine's position on the aromatic ring. This signal will likely be a multiplet due to coupling with vicinal protons.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Couplings
¹H Aromatic: ~6.8-7.2, Aliphatic: ~2.7-4.0 H-H, H-F
¹³C Aromatic C-F: ~160 (d, ¹JCF ≈ 245 Hz), Other Aromatic: ~115-140, Aliphatic: ~25-50 C-F
¹⁹F ~ -110 to -120 F-H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum is influenced by the structure of the molecule, including the tetrahydroisoquinoline core and the fluorine substituent. nih.gov Common fragmentation pathways for tetrahydroisoquinolines involve the loss of substituents from the nitrogen atom and cleavage of the heterocyclic ring. The presence of the fluorine atom would be evident in the mass-to-charge ratio of the fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Observation
Electron Ionization (EI)-MS Molecular ion peak (M⁺) at m/z = 151.08
High-Resolution MS (HRMS) Exact mass confirmation of C₉H₁₀FN

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-F stretching.

The N-H stretching vibration of the secondary amine in the tetrahydroisoquinoline ring typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. A key feature will be the C-F stretching vibration, which typically appears as a strong band in the 1000-1400 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-F Stretch 1000-1400 Strong

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is crucial for determining the purity of synthesized this compound and for resolving and quantifying its enantiomers if the compound is chiral.

For purity assessment, a reversed-phase HPLC method can be developed. sielc.com This would typically involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govnih.gov The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected.

Since 1-substituted tetrahydroisoquinolines can be chiral, if this compound is synthesized in a chiral form or as a racemic mixture, chiral HPLC is necessary to determine the enantiomeric excess (ee). nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the two enantiomers can then be used to calculate the enantiomeric excess.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the properties and potential biological activities of molecules like this compound at a molecular level.

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. frontiersin.org A pharmacophore model can be developed based on the structures of known active compounds or the structure of the biological target.

For this compound, pharmacophore modeling can be used to predict its potential biological targets and to design new derivatives with enhanced activity. The model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The fluorine atom can act as a weak hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, which can be important for protein-ligand interactions. By comparing the pharmacophore model of this compound with those of known drugs or enzyme inhibitors, potential biological activities can be hypothesized. This approach can guide the synthesis of new analogs with improved therapeutic potential.

CoMFA Modeling

Comparative Molecular Field Analysis (CoMFA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D structural properties. For a series of this compound analogs, a CoMFA model would be developed by aligning the structures and calculating their steric and electrostatic fields at various grid points. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model.

While specific CoMFA studies on this compound were not identified, research on the closely related tetrahydroquinoline scaffold demonstrates the utility of this approach. For instance, 3D-QSAR models developed for tetrahydroquinoline derivatives as LSD1 reversible inhibitors yielded robust statistical results. mdpi.com A reliable CoMFA model is characterized by strong internal and external validation parameters, such as a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient (R²pred). mdpi.com In one such study, the steric field was found to be the most significant contributor to the model, indicating that the size and shape of substituents are critical for biological activity. mdpi.com

The output of a CoMFA analysis is often visualized as contour maps. These maps highlight regions where modifications to the molecular structure are predicted to influence activity. For example, green contours might indicate areas where bulky groups would enhance activity, while yellow contours suggest bulky groups would be unfavorable. mdpi.com Similarly, electrostatic contour maps show where positive or negative charges are favored. This graphical information provides crucial guidance for designing new derivatives with improved potency.

Statistical ParameterDescriptionTypical Value for a Robust Model
q² (or r²cv) Cross-validated correlation coefficient; indicates the internal predictive ability of the model.> 0.5
r²ncv Non-cross-validated correlation coefficient; indicates the goodness of fit of the model.> 0.9
R²pred Predictive correlation coefficient for an external test set; indicates the external predictive ability.> 0.6
SEE Standard Error of the Estimate.Lower values are better.
F-value F-test statistic; indicates the statistical significance of the model.Higher values are better.
Field Contribution (%) The relative influence of steric and electrostatic fields on the predicted activity.Varies by study.

This table presents typical statistical parameters used to validate CoMFA models, based on findings from related heterocyclic compound studies. mdpi.comnih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. This method is instrumental in understanding the specific molecular interactions that underpin a compound's biological activity. For this compound derivatives, docking studies can elucidate how the fluorine substitution and other modifications influence binding affinity and selectivity for various protein targets.

Docking studies performed on analogous tetrahydroisoquinoline (THIQ) compounds have revealed key binding modes across several important target classes. For example, in the development of anti-cancer agents, THIQ derivatives were docked into the active sites of KRas and VEGF2 receptors. nih.govnih.gov These studies identified crucial hydrogen bonding interactions between the carbonyl oxygen atoms of the ligands and the hydroxyl groups of specific amino acid residues, such as Threonine 74. nih.govnih.gov

Similarly, when THIQ analogs were evaluated as potential inhibitors of HIV-1 Reverse Transcriptase (RT), docking simulations predicted that the compounds adopt a "butterfly-like" conformation within the non-nucleoside inhibitor binding pocket, similar to known inhibitors like nevirapine. rsc.org The docking scores, measured in kcal/mol, provide an estimate of binding affinity, with lower energy values indicating more potent inhibition. scispace.com These computational predictions help rationalize experimental findings and guide the design of new analogs with improved structural and chemical complementarity to the target. scispace.com

Compound ClassProtein TargetKey Interactions ObservedInteracting Residues
Tetrahydroisoquinoline DerivativesKRas / VEGF2 ReceptorsHydrogen BondingThr 74
Tetrahydroisoquinoline AnalogsHIV-1 Reverse Transcriptase (NNRTI site)Hydrophobic interactions, "butterfly-like" conformationNot specified
Tetrahydroquinoline AnalogsHIV-1 Reverse Transcriptase (NNRTI site)High structural and chemical complementarityNot specified

This table summarizes findings from molecular docking studies on tetrahydroisoquinoline and related analogs with various biological targets. nih.govnih.govrsc.orgscispace.com

Prediction of Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational methods allow for the rapid prediction of these properties, facilitating the early-stage assessment of drug-likeness for compounds like this compound.

Beyond these basic descriptors, more advanced computational techniques like Density Functional Theory (DFT) can be employed to rationalize the structure and reactivity of the molecule. tandfonline.com Puckering analysis can determine the preferred three-dimensional conformation of the tetrahydroisoquinoline ring system, which is crucial for its interaction with target proteins. tandfonline.com These predictive models are essential tools for optimizing the physicochemical profile of lead compounds to ensure they possess the necessary properties to become viable drug candidates.

PropertyDescriptionPredicted Value (for 6-Fluoro-isomer)
Molecular Formula The elemental composition of the molecule.C₉H₁₀FN
Molecular Weight The mass of one mole of the substance.151.18 g/mol
XLogP3 A computed measure of hydrophobicity (octanol-water partition coefficient).1.4
Hydrogen Bond Donor Count The number of hydrogen atoms attached to electronegative atoms (N, O).1
Hydrogen Bond Acceptor Count The number of electronegative atoms (N, O, F) with lone pairs.2
Rotatable Bond Count The number of bonds that allow free rotation, indicating molecular flexibility.0
Exact Mass The monoisotopic mass of the molecule.151.079727485 Da
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.28.1 Ų
Heavy Atom Count The number of non-hydrogen atoms in the molecule.11

This table presents computationally predicted physicochemical properties for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a close analog of the subject compound. Data sourced from PubChem. nih.gov

Future Directions and Research Gaps

Exploration of New Therapeutic Avenues

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a well-established privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. nih.govrsc.orgnih.gov Future research on 5-F-THIQ should systematically explore its potential across various therapeutic areas, leveraging the known effects of fluorination to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for therapeutic exploration include:

Neuropharmacology : Derivatives of THIQ have been investigated for neuroprotective effects and as potential treatments for neurodegenerative disorders. nih.gov The introduction of a fluorine atom could modulate blood-brain barrier permeability and binding affinity to central nervous system targets. Future studies should focus on evaluating 5-F-THIQ and its analogs in models of diseases like Parkinson's and Alzheimer's.

Oncology : The THIQ scaffold is found in several natural and synthetic antitumor agents. nih.govnih.govnih.gov Research is needed to screen 5-F-THIQ against a diverse panel of cancer cell lines and to identify its molecular targets within cancer-related pathways, such as KRas or CD44. nih.govmdpi.com

Infectious Diseases : THIQ analogs have demonstrated antibacterial and antiviral properties. nih.govnih.gov Given the continuous need for new antimicrobial and antiviral agents, the potential of 5-F-THIQ derivatives should be assessed against various pathogens, including drug-resistant bacterial strains and viruses like HIV, for which some THIQs have shown promise as CXCR4 antagonists. nih.gov

Enzyme Inhibition : Recent studies have identified THIQ derivatives as inhibitors of enzymes like deoxyribonuclease I (DNase I). nih.gov The electronegativity of the fluorine atom in 5-F-THIQ could enhance interactions with enzymatic targets. A broader screening against various enzyme classes could uncover novel inhibitory activities with therapeutic potential.

Table 1: Potential Therapeutic Applications for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives

Therapeutic Area Potential Target/Mechanism Rationale for Exploration
Neuropharmacology κ-opioid receptors, neurotransmitter systems THIQ derivatives show neuroprotective and analgesic properties.
Oncology KRas, CD44, various cancer cell lines The THIQ scaffold is a core component of several antitumor compounds. nih.govnih.govmdpi.com
Infectious Diseases CXCR4 co-receptor (HIV), bacterial enzymes THIQ analogs have shown anti-HIV and antibacterial activities. nih.govnih.gov
Enzyme Inhibition Deoxyribonuclease I (DNase I), ATP synthase Fluorine may enhance binding affinity to enzymatic targets. nih.govvulcanchem.com

Development of Novel Synthetic Pathways

While established methods like the Pictet-Spengler condensation are used to synthesize the THIQ core, there is a persistent need for more efficient, versatile, and stereoselective synthetic routes, particularly for fluorinated analogs like 5-F-THIQ. nih.govrsc.orgthieme.de

Future research in this area should focus on:

Asymmetric Synthesis : Developing robust methods for the enantioselective synthesis of 5-F-THIQ is crucial, as different enantiomers of a chiral drug often exhibit distinct biological activities and metabolic profiles.

De Novo Synthesis Routes : Innovative strategies, such as those starting from indene (B144670) derivatives, offer new ways to construct the fluorinated THIQ framework. core.ac.ukamanote.com Further exploration of such methods could provide access to a wider range of structural analogs.

Late-Stage Fluorination : Investigating methods for introducing the fluorine atom at a later stage of the synthesis could provide rapid access to a library of fluorinated compounds for structure-activity relationship (SAR) studies.

Flow Chemistry and Catalysis : Applying modern synthetic technologies like flow chemistry could improve the efficiency, safety, and scalability of synthesizing 5-F-THIQ and its derivatives. The use of novel catalysts could also open up new reaction pathways. researchgate.net

Table 2: Comparison of Synthetic Strategies for Tetrahydroisoquinolines

Synthetic Method Description Potential Advantages for 5-F-THIQ Research Gap
Pictet-Spengler Condensation Cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govrsc.org Well-established and widely used for the core scaffold. Often requires harsh conditions; asymmetric variants can be complex.
De Novo Synthesis from Indenes Oxidative ring opening of an indene followed by reductive amination and cyclization. core.ac.uk Provides access to diverse substitution patterns. Yields can be modest and require optimization.
Directed Ortho-Lithiation Use of a directing group to facilitate lithiation and subsequent functionalization of the aromatic ring. mdpi.com Precise control over the position of substituents. May require multi-step sequences and specific precursors.

Advanced Preclinical Development and Clinical Translation

Moving 5-F-THIQ from a laboratory curiosity to a potential clinical candidate requires a rigorous preclinical development program. A significant research gap exists in the comprehensive evaluation of its drug-like properties.

Key priorities for future preclinical studies include:

Pharmacokinetic Profiling : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 5-F-THIQ. The fluorine atom is known to influence metabolic stability, and this needs to be quantified. vulcanchem.com

In Vivo Efficacy Models : Promising in vitro results must be validated in relevant animal models of disease to demonstrate in vivo efficacy.

Biomarker Development : Identifying biomarkers that can track the biological activity of 5-F-THIQ in preclinical and, eventually, clinical settings would be invaluable for its development.

Formulation and Delivery : Research into appropriate formulations is necessary to ensure optimal delivery and bioavailability of the compound for therapeutic use. This is a critical step in the path of any new chemical entity, as seen in the development of other fluorinated drugs. researchgate.net

Understanding Complex Biological Interactions

A fundamental gap in the current knowledge of 5-F-THIQ is a detailed understanding of its molecular-level interactions. While the broader THIQ class is known to interact with various biological targets, the specific effects of the 5-fluoro substitution are largely unexplored.

Future research should aim to:

Identify Molecular Targets : Employing techniques such as chemical proteomics and affinity chromatography to definitively identify the protein targets of 5-F-THIQ.

Structural Biology Studies : Obtaining X-ray crystal structures or using cryo-electron microscopy to visualize 5-F-THIQ bound to its target(s) would provide critical insights into its mechanism of action and guide the rational design of more potent analogs. vulcanchem.com

Computational Modeling : Utilizing molecular docking and molecular dynamics simulations to predict and rationalize the binding interactions of 5-F-THIQ with its targets. nih.gov These studies can help elucidate the role of the fluorine atom in binding affinity and selectivity.

Systems Biology Approaches : Investigating the downstream effects of 5-F-THIQ on cellular signaling pathways and gene expression to understand its broader biological impact beyond direct target engagement.

Q & A

Basic: What synthetic strategies are optimal for preparing 5-Fluoro-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:
5-F-THIQ can be synthesized via microwave-assisted decarboxylative annulation, leveraging protocols developed for structurally similar THIQ derivatives. For example, substituted THIQs are synthesized by reacting nitro-methyl benzaldehyde derivatives with THIQ precursors under microwave irradiation (150°C, 5 min) in dichloroethane, followed by neutralization and purification via flash column chromatography . Fluorination is typically achieved by introducing fluorine-containing aryl precursors (e.g., 4-fluorophenyl derivatives) during annulation or via post-synthetic electrophilic substitution. Ensure diastereomeric purity by 1^1H NMR analysis (400–600 MHz) and confirm mass accuracy using LC/ESI-MS .

Basic: How does the fluorine substituent influence structure-activity relationships (SAR) in THIQ analogs?

Methodological Answer:
Fluorine’s electronegativity and steric effects enhance binding affinity to biological targets. In SAR studies, fluorination at the 5-position increases metabolic stability and modulates electron density in the aromatic ring, improving interactions with hydrophobic pockets in enzymes or receptors. Comparative assays using non-fluorinated analogs (e.g., 6,7-dimethoxy-THIQ) reveal reduced potency in sigma-2 receptor binding, highlighting fluorine’s role in optimizing pharmacokinetic properties .

Advanced: What experimental designs resolve contradictions in oxidative dehydrogenation pathways for 5-F-THIQ?

Methodological Answer:
Electrochemical and photocatalytic methods are critical. For semi-dehydrogenation to 3,4-dihydroisoquinoline, use a noble metal-free MoS2_2/ZnIn2_2S4_4 photocatalyst under visible light (bandgap ~2.4 eV), which selectively oxidizes the first two protons (oxidative potential +1.01 V vs. NHE). Control experiments with h-BCN (bandgap ~2.7 eV) validate full dehydrogenation to isoquinoline, emphasizing bandgap engineering to tailor reaction outcomes . Real-time nESI-MS under DC voltage (2 kV) monitors intermediates, resolving mechanistic ambiguities .

Advanced: How can diastereoselective synthesis of polycyclic lactams from 5-F-THIQ be achieved?

Methodological Answer:
Employ domino ring-closure reactions with γ- or δ-oxo acids. For example, react 1-(2-aminoethyl)-5-F-THIQ with δ-oxo acids to form pentacyclic lactams. Diastereoselectivity (>90%) is achieved using NaBH4_4 reduction, followed by crystallization. Confirm stereochemistry via X-ray diffraction and 13C^{13}\text{C} NMR solvent shift analysis (CDCl3_3 at 77.16 ppm) .

Analytical: What techniques validate the purity and conformation of 5-F-THIQ derivatives?

Methodological Answer:

  • Chromatography: Flash column chromatography (60 Å silica gel, 230–400 mesh) for purification.
  • Spectroscopy: 1^1H/13C^{13}\text{C} NMR (Bruker 400/600 MHz) with solvent internal standards (CDCl3_3: 7.26 ppm for 1^1H, 77.16 ppm for 13C^{13}\text{C}).
  • Mass Accuracy: ESI-MS (Agilent 1260 LC/MSD) with MassWorks 5.0 for exact mass determination (<5 ppm error) .

Pharmacological: How is 5-F-THIQ optimized for sigma-2 receptor (TMEM97) targeting?

Methodological Answer:
Modify the 6,7-dimethoxy-THIQ scaffold by substituting position 5 with fluorine. Fluorine’s electron-withdrawing effect enhances receptor-ligand π-π stacking. Competitive binding assays (IC50_{50} < 50 nM) using 3H^{3}\text{H}-DTG radioligands confirm selectivity over sigma-1 receptors. Avoid cyclizing the 6,7-dihydroxy groups, which abolishes activity .

Advanced: Why do oxidative potentials complicate selective dehydrogenation of 5-F-THIQ?

Methodological Answer:
The proximity of first (+1.01 V) and second (+1.15 V) oxidative potentials makes semi-dehydrogenation challenging. Use cyclic voltammetry (CV) to map redox behavior. Under photocatalysis (ZnIn2_2S4_4), the valence band (+1.1 V) selectively oxidizes the first two protons, avoiding over-dehydrogenation. Contrast with h-BCN (+1.3 V), which drives full dehydrogenation .

Advanced: What strategies improve diastereomeric ratios in 5-F-THIQ-derived lactams?

Methodological Answer:

  • Side-chain engineering: Introduce methyl or aryl groups at the 1-position to sterically guide ring-closure.
  • Solvent control: Use polar aprotic solvents (e.g., DCE) to stabilize transition states.
  • Microwave acceleration: Reduce reaction time to minimize epimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.